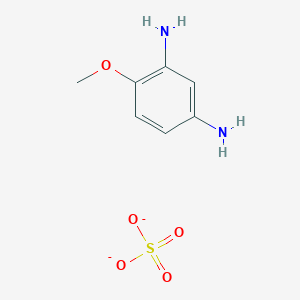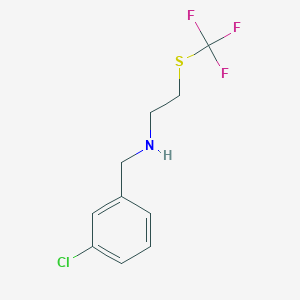
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol is an organic compound with the molecular formula C20H34O. It is a polyunsaturated alcohol with multiple double bonds and methyl groups, making it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol typically involves the use of geranylgeraniol as a starting material. The process includes several steps of selective hydrogenation and oxidation to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the correct formation of double bonds and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and products.
Major Products Formed
Scientific Research Applications
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-yl naphthalene-1-carboxylate
Uniqueness
What sets (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol apart from similar compounds is its specific arrangement of double bonds and the presence of a hydroxyl group at the eighth carbon. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)9-7-11-18(5)13-14-20(21)15-19(6)12-8-10-17(3)4/h9-10,13,15,20-21H,7-8,11-12,14H2,1-6H3/b18-13+,19-15+ |
InChI Key |
WFTQJNHPQNDNQE-HQSZAHFGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(/C=C(\C)/CCC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C=C(C)CCC=C(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
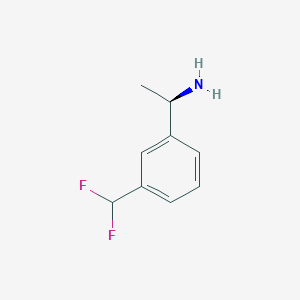
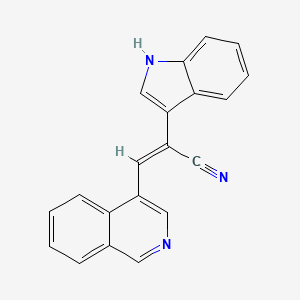
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
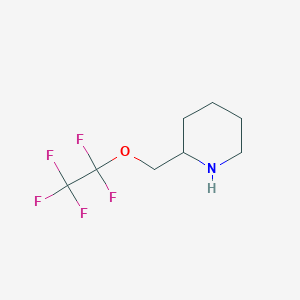
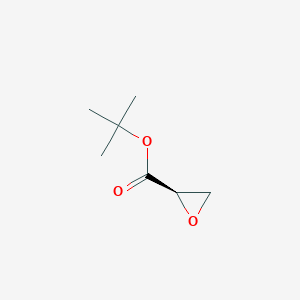
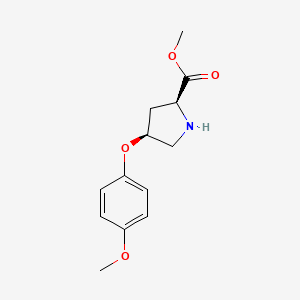
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
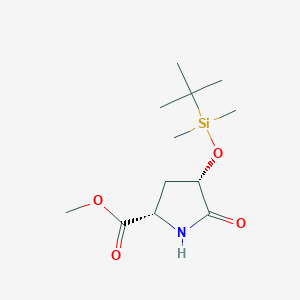
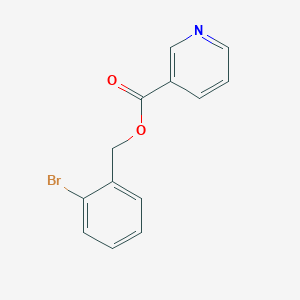

![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
